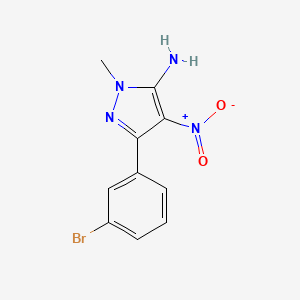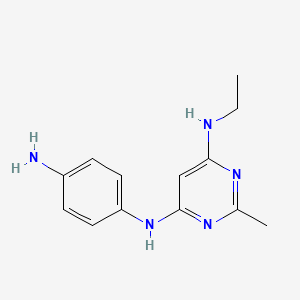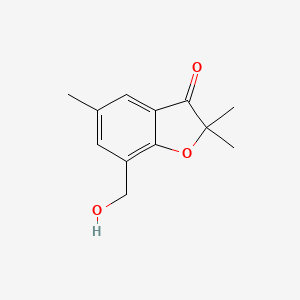![molecular formula C12H15BrN2O3 B11784535 3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide is a chemical compound that features a pyrrolidine ring attached to a benzo[d]isoxazole core
Preparation Methods
The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide typically involves the construction of the benzo[d]isoxazole core followed by the introduction of the pyrrolidine moiety. The synthetic route may include:
Formation of the benzo[d]isoxazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine ring: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is attached to the benzo[d]isoxazole core.
Hydrobromide formation: The final step involves the formation of the hydrobromide salt, which can be achieved by treating the compound with hydrobromic acid.
Chemical Reactions Analysis
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Benzo[d]isoxazole derivatives: These compounds share the benzo[d]isoxazole core and may have similar chemical properties.
Isoxazole derivatives: These compounds have the isoxazole ring and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and benzo[d]isoxazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1,2-benzoxazole-5,6-diol;hydrobromide |
InChI |
InChI=1S/C12H14N2O3.BrH/c15-10-5-8-9(7-14-3-1-2-4-14)13-17-12(8)6-11(10)16;/h5-6,15-16H,1-4,7H2;1H |
InChI Key |
YEIZYALXLPCOIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=NOC3=CC(=C(C=C32)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Bicyclo[3.1.0]hexan-3-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11784453.png)


![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)



![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)


